

# Quantitative Analysis of N-Methylnicotinamide in Plasma using High-Performance Liquid Chromatography

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## Compound of Interest

Compound Name: *N-Methylnicotinamide-d4*

Cat. No.: *B12412201*

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## Application Note

Audience: Researchers, scientists, and drug development professionals.

## Introduction

N-Methylnicotinamide (MNA), a primary metabolite of nicotinamide (Vitamin B3), is an emerging biomarker of interest in various physiological and pathological processes. It is synthesized in the liver by the enzyme nicotinamide N-methyltransferase (NNMT). Accurate quantification of MNA in plasma is crucial for pharmacokinetic studies, monitoring metabolic diseases, and investigating its role as a biomarker for the activity of renal transporters like organic cation transporter 2 (OCT2) and multidrug and toxin extrusion (MATE) proteins. This document provides detailed protocols for the quantitative analysis of MNA in plasma using two robust High-Performance Liquid Chromatography (HPLC) methods: HPLC with fluorescence detection and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

## I. HPLC with Fluorescence Detection

This method involves the derivatization of N-Methylnicotinamide to a fluorescent compound, allowing for sensitive and selective detection.

## Experimental Protocol

## 1. Sample Preparation and Derivatization:

- **Protein Precipitation:** To 200  $\mu$ L of plasma, add 100  $\mu$ L of 20% trichloroacetic acid (TCA) to precipitate proteins.
- **Vortex and Centrifuge:** Vortex the mixture thoroughly and then centrifuge at 12,000 rpm for 10 minutes.
- **Internal Standard:** Transfer 200  $\mu$ L of the supernatant to a new tube and add a known concentration of the internal standard, N<sup>1</sup>-ethylnicotinamide (NEN).
- **Derivatization Reaction:**
  - Place the tube in an ice bath.
  - Add 200  $\mu$ L of 100 mM acetophenone and mix.
  - Add 400  $\mu$ L of 6 M NaOH, mix well, and incubate in the ice bath for 60 minutes.
  - Add 200  $\mu$ L of formic acid and continue the incubation in the ice bath for another 60 minutes.
  - Heat the sample in a boiling water bath to form the fluorescent 1,6-naphthyridine derivatives.[\[1\]](#)[\[2\]](#)

## 2. HPLC Conditions:

- **Column:** Nucleosil 100-C18 column.[\[1\]](#)[\[2\]](#)
- **Mobile Phase:** An isocratic mobile phase consisting of 22% acetonitrile, 0.5% triethylamine, and 0.01 M sodium heptanesulfonate, with the pH adjusted to 3.2.[\[1\]](#)[\[2\]](#)
- **Flow Rate:** 1.0 mL/min.[\[1\]](#)[\[2\]](#)
- **Detection:** Fluorescence detector with excitation and emission wavelengths set at 366 nm and 418 nm, respectively.[\[1\]](#)[\[2\]](#)

- Retention Times: The approximate retention times for the MNA and NEN derivatives are 7.8 and 10 minutes, respectively.[1]

## Quantitative Data Summary

Parameter	Result
Linearity Range	Up to 109 ng/mL ( $r^2 > 0.997$ )[1][2]
Lower Limit of Quantification (LLOQ)	2 ng/mL[3]
Intra-assay Precision	< 3.3%[1]
Inter-assay Precision	< 3.3%[1]
Accuracy	Within $\pm 2.7\%$ of nominal values[1]

## II. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method offers high sensitivity and specificity without the need for derivatization.

### Experimental Protocol

#### 1. Sample Preparation:

- Protein Precipitation: Add acetonitrile to the plasma sample (e.g., 200  $\mu$ L of acetonitrile to 100  $\mu$ L of plasma).[4]
- Internal Standard: Spike the sample with the internal standard, N'-methylnicotinamide.[5][6]
- Vortex and Centrifuge: Vortex the mixture and centrifuge to pellet the precipitated proteins.
- Supernatant Transfer: Transfer the supernatant to a new vial for injection. For increased sensitivity, the supernatant can be evaporated to dryness and reconstituted in a smaller volume of the mobile phase.[4]

#### 2. LC-MS/MS Conditions:

- Column: Waters Spherisorb S5 CN microbore column (2.0 $\times$ 100 mm, 5 $\mu$ m).[5][6]

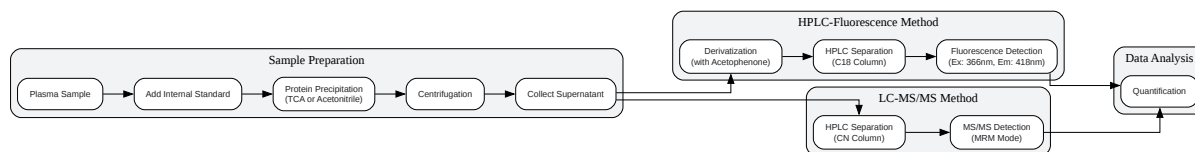
- Mobile Phase: Gradient elution using acetonitrile and 5 mM ammonium formate aqueous solution (containing 0.1% formic acid).[5][6]
- Mass Spectrometer: A triple-quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.[5][6]
- MRM Transitions:
  - N-Methylnicotinamide:  $m/z$  137.1  $\rightarrow$  94.1[4][5][6]
  - Internal Standard (N'-methylnicotinamide):  $m/z$  137.1  $\rightarrow$  80.1[5][6]

## Quantitative Data Summary

Parameter	Result
Linearity Range	2.5 - 80.0 ng/mL[5][6]
Intra-day Precision (RSD%)	< 6.90%[5][6]
Inter-day Precision (RSD%)	< 6.90%[5][6]
Recovery	> 88%[5][6]

## Visualizations

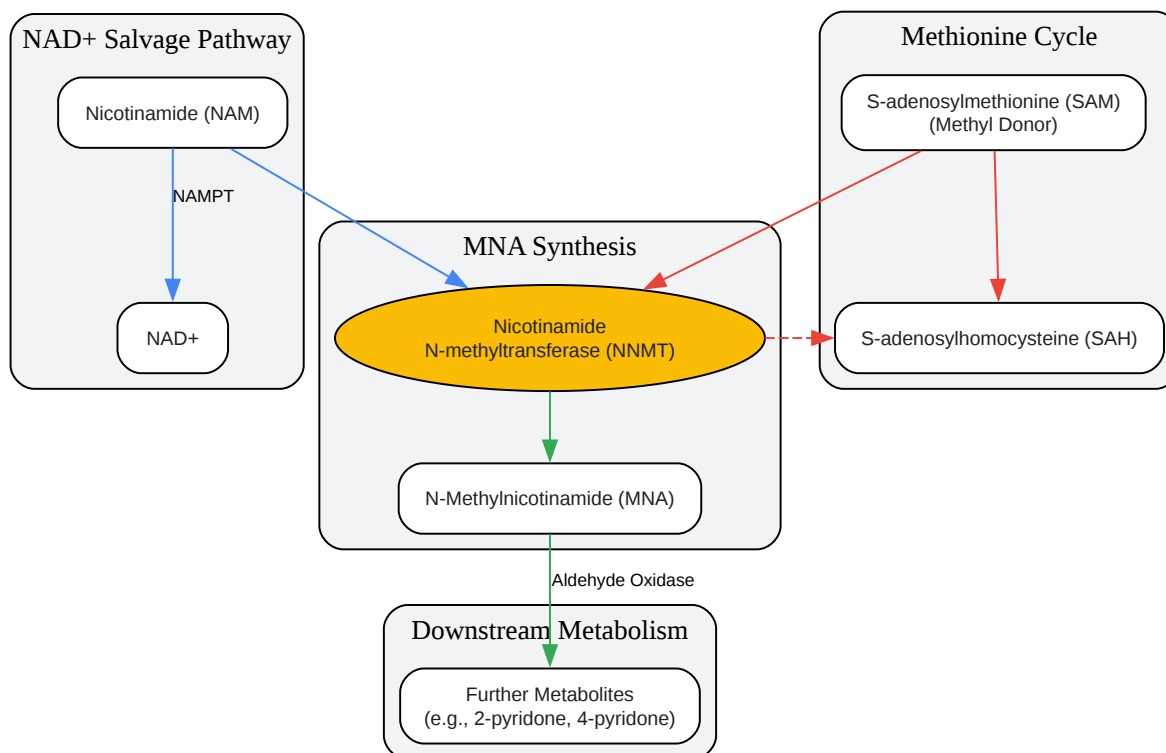
### Experimental Workflow



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Caption: Experimental workflow for MNA quantification in plasma.

## N-Methylnicotinamide Metabolic Pathway



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Caption: Metabolic pathway of N-Methylnicotinamide synthesis.

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